REACTION_SMILES
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[Br:17][CH2:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[C:1]1(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][O:6]1.[CH3:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[K+:16].[OH-:15].[OH2:25]>>[C:1]([CH2:2][CH2:3][CH2:4][CH2:5][O:15][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)([OH:6])=[O:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)CCCCOCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |